

Spectroscopic Profile of (1-Methylpiperidin-4-YL)acetaldehyde: A Technical Overview

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Compound of Interest

Compound Name: (1-Methylpiperidin-4-YL)acetaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(1-Methylpiperidin-4-YL)acetaldehyde**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(1-Methylpiperidin-4-YL)acetaldehyde**. These predictions are derived from the analysis of its constituent chemical moieties: the N-methylpiperidine ring and the acetaldehyde side chain.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.7	Triplet (t)	1H	Aldehydic proton (-CHO)
~2.8	Broad Singlet	2H	Axial protons on C2 and C6 of piperidine ring
~2.2	Singlet	3H	Methyl group protons (-NCH ₃)
~2.1	Doublet of Doublets (dd)	2H	Methylene protons adjacent to aldehyde (-CH ₂ CHO)
~1.9	Triplet of Triplets (tt)	2H	Equatorial protons on C2 and C6 of piperidine ring
~1.6	Multiplet	1H	Proton on C4 of piperidine ring
~1.5	Multiplet	2H	Axial protons on C3 and C5 of piperidine ring
~1.3	Multiplet	2H	Equatorial protons on C3 and C5 of piperidine ring

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~203	Carbonyl carbon (-CHO)
~56	Carbons C2 and C6 of piperidine ring
~51	Methylene carbon adjacent to aldehyde (-CH ₂ CHO)
~46	Methyl carbon (-NCH ₃)
~35	Carbon C4 of piperidine ring
~31	Carbons C3 and C5 of piperidine ring

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2940	Strong	C-H stretch (aliphatic)
~2860	Medium	C-H stretch (aliphatic)
~2720	Medium	C-H stretch (aldehydic)
~1725	Strong	C=O stretch (aldehyde)
~1450	Medium	C-H bend (methylene and methyl)
~1375	Medium	C-H bend (methyl)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
141	Molecular ion $[M]^+$
140	$[M-H]^+$
112	$[M-CHO]^+$
98	$[M-CH_2CHO]^+$
84	Piperidine ring fragment
57	$C_4H_9^+$ fragment
42	$C_2H_4N^+$ fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(1-Methylpiperidin-4-YL)acetaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, D_2O , or $DMSO-d_6$) in an NMR tube.
- 1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse experiment.
 - Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Acquisition Parameters: Spectral width of ~250 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-10 seconds, and a sufficient number of scans for adequate signal-to-noise (typically several hundred to thousands).
 - Processing: Fourier transform the FID and phase correct the spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 or CHCl_3) and place the solution in a liquid cell.
- Data Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
 - Parameters: Scan range of 4000-400 cm^{-1} , resolution of 4 cm^{-1} , and an accumulation of 16-32 scans.
 - Background: A background spectrum of the salt plates or the solvent should be collected and subtracted from the sample spectrum.

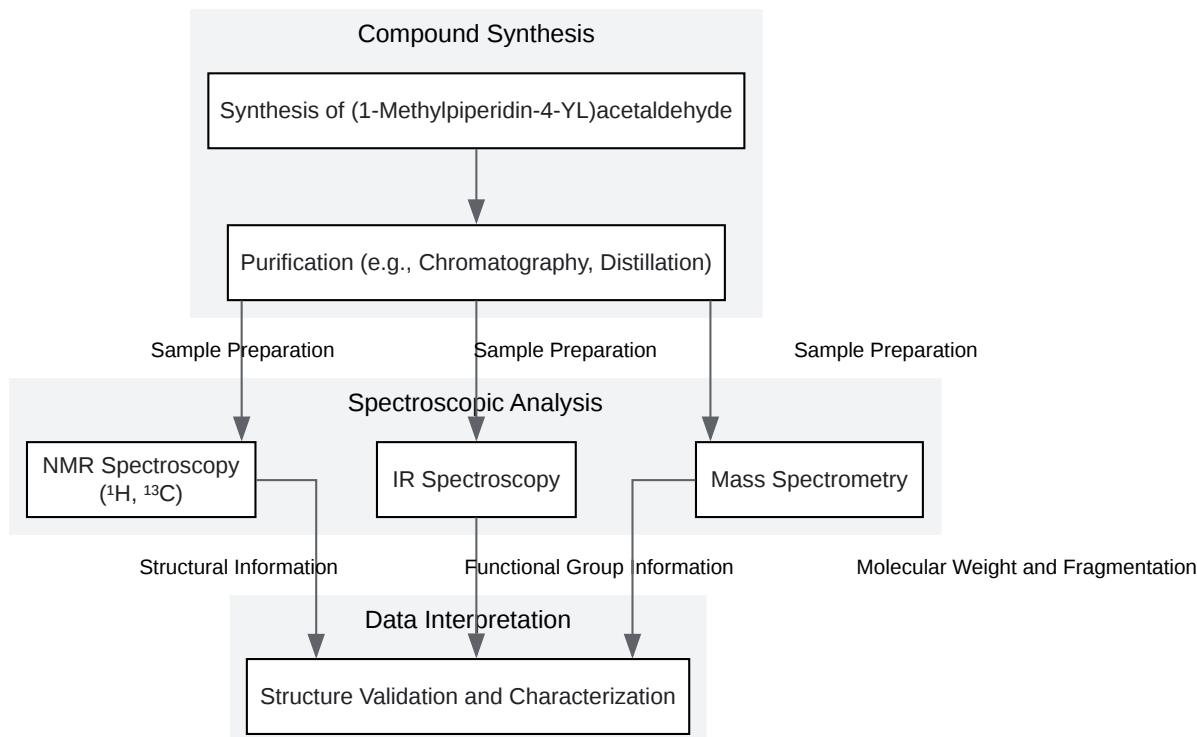
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis:
 - Instrument: A mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
 - Parameters: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: General workflow for synthesis and spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of (1-Methylpiperidin-4-YL)acetaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041594#spectroscopic-data-nmr-ir-ms-for-1-methylpiperidin-4-yl-acetaldehyde>

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